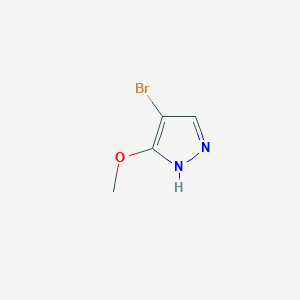![molecular formula C7H4BrN3O B1375552 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one CAS No. 909186-02-3](/img/structure/B1375552.png)
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one
Descripción general
Descripción
“3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The bromine atom is attached to the third carbon atom in the ring .Physical And Chemical Properties Analysis
The average mass of “3-Bromopyrido[2,3-D]pyridazin-8(7H)-one” is 210.031 Da, and its monoisotopic mass is 208.958847 Da .Aplicaciones Científicas De Investigación
Synthesis Methods
3-Bromopyrido[2,3-d]pyridazin-8(7H)-one and its derivatives are pivotal in various synthesis methods. Estevez, Coelho, and Raviña (1999) demonstrated its use in palladium-catalyzed cross-coupling reactions to prepare 5-substituted 6-phenyl-(2H)-pyridazin-3-ones (Estevez, Coelho, & Raviña, 1999). Lassagne et al. (2018) used related compounds in deprotometalation-trapping reactions leading to pyrazino-fused carbazoles and carbolines, showcasing the diversity in synthetic applications (Lassagne et al., 2018).
Crystal and Molecular Structure
Understanding the crystal and molecular structure of such compounds is crucial in material science. Bovio and Locchi (1972) determined the crystal and molecular structure of a closely related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, providing insights into the structural properties of these heterocycles (Bovio & Locchi, 1972).
Pharmacological Applications
Although excluded from direct drug use and dosage, the synthesis of compounds related to 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one has implications in pharmacology. Gössnitzer et al. (2002) synthesized novel derivatives and tested them for sedative and anticonvulsant activity, showcasing their potential in medicinal chemistry (Gössnitzer et al., 2002).
Chemical Properties and Reactions
Investigating the chemical properties and reactions of these compounds is fundamental for their application in various fields. Paul and Rodda (1969) explored the oxidation, bromination, and other reactions of Pyrido[2,3-d]pyridazine, providing valuable information on its chemical behavior (Paul & Rodda, 1969).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is mainly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling . Recent studies have suggested that HPK1 is a promising therapeutic target for cancer immunotherapy .
Mode of Action
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one acts as an effective inhibitor of HPK1 . It shows potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM in a kinase group . It can effectively inhibit the phosphorylation level of HPK1 substrate SLP76 .
Biochemical Pathways
The inhibition of HPK1 by 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one affects the T-cell receptor (TCR) signaling pathway . By inhibiting HPK1, the compound can enhance the secretion of IL-2 in Jurkat cells (a human T-cell leukemia cell line) .
Result of Action
The inhibition of HPK1 by 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one leads to enhanced secretion of IL-2 in Jurkat cells . This suggests that the compound could potentially enhance T-cell responses, making it a promising candidate for cancer immunotherapy .
Propiedades
IUPAC Name |
3-bromo-7H-pyrido[2,3-d]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTZYVLCLRQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738385 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrido[2,3-D]pyridazin-8(7H)-one | |
CAS RN |
909186-02-3 | |
| Record name | 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)






![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)